(5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone
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Overview
Description
(5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethoxy group, a phenyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with an α,β-unsaturated carbonyl compound.
Substitution Reactions: The ethoxy and phenyl groups are introduced through substitution reactions using appropriate reagents.
Morpholinyl Group Introduction: The morpholinyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
(5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanone: Similar structure with a piperidinyl group instead of a morpholinyl group.
(5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-4-yl)methanone: Contains a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
(5-Ethoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
55227-71-9 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(5-ethoxy-1-phenylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-15-12-14(16(20)18-8-10-21-11-9-18)17-19(15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
LYFHEXTWISTOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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